molecular formula C11H10N4 B1482746 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098014-24-3

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1482746
CAS No.: 2098014-24-3
M. Wt: 198.22 g/mol
InChI Key: GRXVESKKDUQSMN-UHFFFAOYSA-N
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Description

The compound “1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile” is likely to be a heterocyclic organic compound due to the presence of pyrazole and pyridine rings. Pyrazoles are five-membered aromatic rings with two nitrogen atoms, and pyridines are six-membered aromatic rings with one nitrogen atom .


Molecular Structure Analysis

The molecule likely has a planar structure due to the presence of the aromatic rings. The electron-donating ethyl group and electron-withdrawing carbonitrile group could create a push-pull effect, potentially giving the molecule interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, as well as the electron-donating and electron-withdrawing groups. It could potentially undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group could enhance its solubility in polar solvents .

Scientific Research Applications

  • Chemical Synthesis and Structure Analysis :

    • Novel compounds related to 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile have been synthesized for studying their chemical structures and properties. For instance, Khalifa et al. (2017) synthesized compounds by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with various phenyl ethanones, revealing their chemical structures through spectroscopic data (Khalifa, Al-Omar, & Ali, 2017).
  • Molecular Docking and In Vitro Screening :

    • Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, starting from related compounds, for in silico molecular docking screenings towards GlcN-6-P synthase as a target protein, demonstrating moderate to good binding energies (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
  • Antimicrobial and Antioxidant Activity :

    • The synthesized pyridine derivatives exhibit antimicrobial and antioxidant activities, as investigated by Flefel et al. (2018). This suggests their potential applications in pharmaceutical research (Flefel et al., 2018).
  • Antitumor Activities :

  • Supramolecular Aggregation Studies :

  • Development of Scalable Synthesis Processes :

    • Arunachalam et al. (2019) developed a scalable synthesis route for kinase inhibitors involving related compounds, demonstrating the practical applications of these compounds in pharmaceutical manufacturing (Arunachalam et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many pyrazole and pyridine derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

Given the wide range of applications of pyrazole and pyridine derivatives, this compound could potentially be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry .

Properties

IUPAC Name

1-ethyl-3-pyridin-4-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXVESKKDUQSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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